molecular formula C11H9NO3 B1349011 2-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 33274-47-4

2-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No.: B1349011
CAS No.: 33274-47-4
M. Wt: 203.19 g/mol
InChI Key: QVTJOPNRAHFOHK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. This structure is significant in various fields due to its biological and chemical properties .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with quinoline oxidoreductase, an enzyme involved in the oxidation of quinoline derivatives. This interaction is crucial for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, depending on the specific enzyme involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . This inhibition can result in downstream effects on metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress response. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic functions . Threshold effects have been observed, indicating a dosage-dependent response in various biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase and other oxidoreductases, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. It is often localized in the mitochondria and cytoplasm, where it exerts its biochemical effects . The compound’s activity and function are closely linked to its subcellular distribution, impacting various cellular processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Hydroxy-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid
  • 2-Methylquinoline-4-carboxylic acid
  • Quinine
  • Chloroquine
  • Mefloquine

Comparison: 2-Hydroxy-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives like quinine and chloroquine, it may exhibit different pharmacological activities and industrial applications .

Properties

IUPAC Name

6-methyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTJOPNRAHFOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353646
Record name 2-hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33274-47-4
Record name 2-hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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